molecular formula C9H11NO2 B1354855 2-[(Methylamino)methyl]benzoic acid CAS No. 527705-23-3

2-[(Methylamino)methyl]benzoic acid

Cat. No.: B1354855
CAS No.: 527705-23-3
M. Wt: 165.19 g/mol
InChI Key: OEPGNWSDEDOQHX-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]benzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where a methylamino group is attached to the benzoic acid structure

Mechanism of Action

Target of Action

It’s known that this compound is a major metabolite of methyl-n-methylanthranilates (mma) .

Mode of Action

It is known to be the compound in which the ester group of MMA is converted . This conversion could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It’s known that this compound is used to detect the metabolic levels of mma in rat liver , suggesting it may play a role in the metabolism of MMA.

Pharmacokinetics

It’s known that this compound is a major metabolite of mma , indicating that it is likely produced in the body during the metabolism of MMA.

Result of Action

Mma, from which this compound is derived, is known to have potential analgesic activity . This suggests that 2-[(Methylamino)methyl]benzoic acid may also contribute to this effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methylamino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with methylamine. One common method includes the use of benzoic acid, which undergoes a substitution reaction with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and optimized reaction parameters is crucial to achieving high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Methylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-[(Methylamino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid:

    Benzoic acid, 2-(methylamino)-, methyl ester: This compound is a methyl ester derivative and shares similar reactivity patterns.

Uniqueness

2-[(Methylamino)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(methylaminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-2-3-5-8(7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGNWSDEDOQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478651
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527705-23-3
Record name 2-[(Methylamino)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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